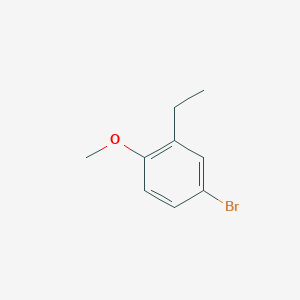

4-Bromo-2-ethyl-1-methoxybenzene

Descripción

Significance as a Chemical Synthon and Intermediate in Advanced Organic Synthesis

The primary significance of 4-Bromo-2-ethyl-1-methoxybenzene in academic and industrial research lies in its role as a chemical synthon. In organic synthesis, a synthon is a molecular fragment that can be introduced into a molecule through a known chemical reaction. The utility of this compound stems from the specific reactivity of its functional groups.

The bromine atom is the most reactive site for many synthetic transformations. It serves as a versatile "handle" for forming new carbon-carbon or carbon-heteroatom bonds. This is typically achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. Alternatively, the bromo group can be converted into an organometallic reagent, for instance by reaction with magnesium to form a Grignard reagent, which can then react with a wide variety of electrophiles. This versatility is demonstrated in the broader class of bromoanisoles, which are common precursors for many derivatives. wikipedia.org

The methoxy (B1213986) (-OCH₃) and ethyl (-CH₂CH₃) groups on the ring are also crucial. The methoxy group is a strong electron-donating group, which influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. The ethyl group adds steric bulk and increases the lipophilicity (oil-solubility) of the molecule and any subsequent derivatives. This combination of functional groups makes this compound a valuable intermediate for synthesizing complex target molecules that require a 2-ethyl-4-substituted-anisole core, which is a structural motif found in various biologically active compounds and functional materials. For example, related polysubstituted benzene (B151609) structures are used as intermediates in the synthesis of pharmaceuticals, such as the antidiabetic drug dapagliflozin, highlighting the importance of such building blocks. google.comgoogle.com

Overview of Current Research Trajectories and Challenges

While specific research trajectories focusing exclusively on this compound are not prominent in publicly accessible literature, its role as a building block points towards its potential use in broader research areas like medicinal chemistry and materials science. The development of novel synthetic methods is a constant pursuit in organic chemistry, and research into new, efficient ways to functionalize such halogenated aromatic compounds is ongoing. For instance, recent advancements in photoinduced, metal-free C-C bond-forming reactions using boryl radicals represent a modern approach for the alkynylation of aryl bromides, a reaction type for which this compound could be a suitable substrate. acs.orgacs.org

The primary challenges associated with the use and synthesis of compounds like this compound often revolve around selectivity and reaction conditions.

Synthetic Challenges:

Regioselectivity: The synthesis of specifically substituted aromatic compounds like this one can be challenging. For example, the bromination of 3-ethylanisole would likely yield a mixture of isomers, requiring potentially difficult purification. Achieving high regioselectivity to produce only the desired 1,2,4-trisubstituted product is a common synthetic hurdle.

Scalability and Conditions: Some methods for preparing similar substituted anisoles, such as those involving metal-halogen exchange, require cryogenic (very low) temperatures and highly reactive organometallic reagents, which can be difficult and costly to handle on an industrial scale. google.com Developing synthetic routes that are efficient, selective, and avoid harsh conditions is a significant challenge. google.com

Application Challenges:

Reaction Optimization: While the bromo group is a versatile handle, optimizing cross-coupling reactions can be challenging. Factors such as catalyst choice, ligand, base, and solvent must be carefully screened to achieve high yields and prevent side reactions, such as debromination or homocoupling.

Limited Documentation: The lack of extensive published data on the reactivity and applications of this compound itself means that researchers wishing to use it may need to dedicate significant effort to developing and optimizing synthetic protocols from first principles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-ethyl-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRITUNGQFQNGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Ethyl 1 Methoxybenzene and Its Analogues

Classical Approaches for Aryl Bromide Synthesis

Traditional methods for the introduction of a bromine atom onto an aromatic ring remain highly relevant in synthetic organic chemistry. These approaches can be broadly categorized into electrophilic aromatic substitution and metal-halogen exchange reactions.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. libretexts.org In the context of synthesizing 4-Bromo-2-ethyl-1-methoxybenzene, the starting material would be 2-ethyl-1-methoxybenzene (2-ethylanisole). The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director, while the ethyl group (-CH2CH3) is a weaker activating group and also an ortho-, para-director.

The bromination of anisole (B1667542) (methoxybenzene) itself is known to be very rapid, yielding predominantly the para-bromo isomer with a smaller amount of the ortho-isomer. libretexts.org This high regioselectivity is attributed to the powerful directing effect of the methoxy group. libretexts.orgnih.gov The presence of the ethyl group at the 2-position in 2-ethylanisole (B1585127) further influences the regioselectivity. The para-position relative to the strong methoxy director is the C4 position, which is also meta to the ethyl group. The ortho-position to the methoxy group is C6, which is ortho to the ethyl group as well. Steric hindrance from the ethyl group would likely disfavor substitution at the C6 position, thus favoring the formation of this compound.

The mechanism of electrophilic bromination typically involves the generation of a highly electrophilic bromine species, often by using a Lewis acid catalyst such as iron(III) bromide (FeBr₃) with molecular bromine (Br₂). youtube.comyoutube.com The catalyst polarizes the Br-Br bond, creating a "super electrophile" that is attacked by the electron-rich aromatic ring. youtube.com The resulting arenium ion intermediate is stabilized by resonance, and subsequent deprotonation restores the aromaticity, yielding the brominated product. libretexts.org

| Reagent/Catalyst | Conditions | Product Distribution | Reference |

| Br₂/FeBr₃ | Not specified | Not specified for 2-ethyl-1-methoxybenzene | youtube.com |

| NBS/acetonitrile | Not specified | Highly para-selective for activated arenes | nih.gov |

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is another powerful classical method for preparing specific aryl halides. This reaction involves the exchange of a halogen atom on an aromatic ring with a metal, typically lithium or magnesium. wikipedia.org This method is particularly useful for introducing a halogen at a position that is not easily accessible through direct electrophilic substitution.

To synthesize this compound via this route, a precursor such as 1,4-dibromo-2-ethylbenzene (B1319136) could potentially be used. A selective metal-halogen exchange at the 1-position, followed by quenching with a methoxy electrophile, is a conceivable, though likely complex, pathway. More commonly, an aryl lithium or Grignard reagent is formed and then reacted with an electrophilic bromine source.

For instance, if one were to start with a di-halogenated precursor, a selective metal-halogen exchange could be performed, followed by the introduction of the desired functional group. The rates of lithium-halogen exchange generally follow the trend I > Br > Cl, which allows for selective reactions on polyhalogenated arenes. wikipedia.org

A relevant example is the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene. google.com This process involves a selective metal-halogen exchange followed by formylation. google.com This highlights the utility of metal-halogen exchange in achieving specific substitution patterns that might be challenging via other routes.

Transition Metal-Catalyzed Approaches to this compound Derivatives

Transition metal catalysis has revolutionized the synthesis of aryl halides and their derivatives. rsc.org These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. While specific examples for the direct synthesis of this compound are not prevalent in the provided search results, the principles of transition metal-catalyzed halogen exchange reactions are broadly applicable. frontiersin.orgnih.gov

These reactions, often referred to as aromatic Finkelstein reactions, typically involve the conversion of a more readily available aryl halide (like a chloride or bromide) into a different aryl halide (like an iodide or bromide) using a metal catalyst, commonly based on copper, nickel, or palladium. rsc.orgnih.gov For instance, an aryl bromide can be converted to an aryl iodide with high efficiency using a copper(I) iodide catalyst. frontiersin.orgnih.gov While this doesn't directly produce a bromo-derivative, it demonstrates the power of these methods to interconvert aryl halides.

Transition metal-catalyzed reactions can also be employed in cycloaddition strategies to construct the substituted benzene (B151609) ring itself. For example, nickel-catalyzed intramolecular [4+2] cycloadditions can form highly substituted cyclohexene (B86901) rings, which can be precursors to aromatic systems. williams.edu

Regioselective and Stereoselective Synthesis of this compound Derivatives

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules.

Control of Regioselectivity in Electrophilic Substitution

As discussed in section 2.1.1, the regiochemical outcome of the electrophilic bromination of 2-ethyl-1-methoxybenzene is primarily governed by the directing effects of the existing substituents. The methoxy group is a powerful ortho-, para-director, strongly activating the ring towards electrophilic attack. The ethyl group is a weaker ortho-, para-director.

In cases of competing directing effects, the more strongly activating group generally dictates the position of substitution. For 2-ethyl-1-methoxybenzene, the methoxy group's influence is dominant. The para-position to the methoxy group (C4) is electronically favored. While the ortho-position (C6) is also activated, it is subject to steric hindrance from the adjacent ethyl group, making the para-position the most likely site of bromination. This inherent regioselectivity simplifies the synthesis of this compound.

Studies on the electrophilic nitration of anisole have shown high regioselectivity for ortho- and para-substitution, with very little meta-product formed, regardless of the reactivity of the nitrating agent. nih.gov This further supports the expectation of high regioselectivity in the bromination of anisole derivatives. The use of solid catalysts like zeolites can also enhance para-selectivity in electrophilic aromatic substitutions. researchgate.net

| Substituent | Directing Effect | Activating/Deactivating |

| -OCH₃ | ortho, para | Strongly Activating |

| -CH₂CH₃ | ortho, para | Weakly Activating |

Strategies for Stereochemical Control

For the target molecule, this compound, there are no stereocenters in the final structure. However, the synthesis of its analogues or more complex derivatives may require stereochemical control.

Strategies for inducing stereoselectivity in organic synthesis are well-established and include the use of chiral auxiliaries, chiral catalysts, and chiral resolution. numberanalytics.com For instance, in the synthesis of more complex molecules containing the this compound scaffold, if a chiral side chain were to be introduced, these methods would be crucial.

For example, if a reaction were to create a stereocenter on the ethyl group, chiral catalysts could be employed to favor the formation of one enantiomer over the other. numberanalytics.com Similarly, if a racemic mixture of a derivative were synthesized, chiral resolution techniques could be used to separate the enantiomers. numberanalytics.com While not directly applicable to the synthesis of the achiral target compound, these principles are fundamental to the broader field of synthesizing its potentially chiral analogues.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of halogenated aromatic compounds, including this compound, has traditionally relied on methods that often involve hazardous reagents and environmentally persistent solvents. The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, have spurred significant research into more sustainable synthetic routes. encyclopedia.pubmdpi.com These approaches focus on enhancing reaction efficiency, minimizing waste, and utilizing safer materials, which are critical for both laboratory-scale research and industrial production. digitellinc.com Key areas of development include the design of recyclable and non-toxic catalysts and the replacement of conventional volatile organic solvents with greener alternatives. mdpi.com

Development of Environmentally Benign Catalytic Systems

A central goal in greening the synthesis of this compound and its analogues is the replacement of traditional catalysts, which are often corrosive, hazardous, and difficult to separate from the reaction mixture. Research has focused on heterogeneous catalysts and metal-free systems that offer high efficiency, selectivity, and recyclability.

Microporous materials like zeolites have emerged as promising catalysts for the regioselective bromination of aromatic compounds. For instance, partially cation-exchanged Ca2+-Y zeolite has been shown to effectively catalyze the selective para-bromination of chlorobenzene. researchgate.net In this system, the zeolite facilitates the reaction, and co-reagents like sulfuryl chloride (SO₂Cl₂) can oxidize hydrogen bromide (HBr) in situ, preventing its accumulation and generating a more active brominating species. researchgate.net Another approach involves using an Fe₂O₃/zeolite catalyst system, where the active catalytic species, FeBr₃, is formed in situ from HBr and Fe₂O₃. rsc.org This system is notable for being cost-effective, easy to handle, and recyclable, making it a viable green alternative for the bromination of non-activated aromatic compounds. rsc.org

Metal-free catalytic systems represent another significant advancement. The use of N-bromosuccinimide (NBS) in conjunction with a catalytic amount of an organic acid, such as mandelic acid, under aqueous conditions provides a green method for aromatic bromination. digitellinc.com This approach proceeds rapidly at room temperature and avoids the use of harsh acids or metal catalysts. digitellinc.com Similarly, aerobic oxidative bromination promoted by a catalytic amount of an ionic liquid offers a transition-metal-free pathway. nih.gov This method can use either sodium bromide/acetic acid or aqueous hydrobromic acid as the bromine source, with oxygen from the air serving as the ultimate oxidant, presenting a highly sustainable process. nih.gov

Below is a table summarizing various environmentally benign catalytic systems applicable to the synthesis of bromoarenes.

| Catalyst System | Substrate Example | Brominating Agent | Key Advantages | Reference |

| Ca²⁺-Y Zeolite | Chlorobenzene | Br₂/SO₂Cl₂ | High para-selectivity (~97%); Stable and regenerable catalyst. | researchgate.net |

| Fe₂O₃/Zeolite | Benzene | HBr | In-situ catalyst formation; Cost-effective and recyclable. | rsc.org |

| Mandelic Acid | Acetanilide | N-Bromosuccinimide (NBS) | Metal-free; Aqueous conditions; Room temperature reaction. | digitellinc.com |

| [C₄Py]NO₃ (Ionic Liquid) | Anisole | HBr(aq) or NaBr/AcOH | Transition-metal-free; Aerobic oxidation; Controllable selectivity. | nih.gov |

| Alumina (Al₂O₃) | Various Aromatics | N-Bromosuccinimide (NBS) | Solvent-free conditions; Rapid and simple procedure. | researchgate.net |

Utilization of Alternative Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional bromination reactions often employ chlorinated hydrocarbons, which are toxic and environmentally harmful. thieme-connect.com Consequently, a major focus of green chemistry is the substitution of these solvents with safer and more sustainable alternatives.

Ionic Liquids (ILs) have garnered significant attention as alternative reaction media. libretexts.org These salts, which are liquid below 100°C, have negligible vapor pressure, making them non-volatile and reducing air pollution. libretexts.org For bromination, ILs can act as both the solvent and catalyst. researchgate.net For example, copper(II) bromide in an ionic liquid like 1-hexyl-3-methylimidazolium (B1224943) bromide has been used for the high-yield, regioselective para-bromination of anilines under mild conditions. beilstein-journals.org Tribromide-based ionic liquids can serve as bromine carriers, allowing reactions to proceed under nearly solvent-free conditions with easy product separation and recycling of the IL. thieme-connect.com Furthermore, Brønsted acidic ionic liquids can function as solvent/catalysts, combining the benefits of easy separation associated with solid acids with the high activity of liquid acids. researchgate.net

Water is considered the ultimate green solvent due to its non-toxicity, availability, and non-flammability. Aqueous bromination systems have been developed to be highly efficient. A system using calcium bromide (CaBr₂) and bromine (Br₂) in water allows for the instant bromination of various phenol (B47542) and aniline (B41778) derivatives at room temperature without metal catalysts or acid additives. rsc.org A key advantage of this method is its recyclability; the HBr byproduct can be neutralized to regenerate CaBr₂, aligning with green chemistry principles. rsc.org

Supercritical Fluids (SCFs) , particularly supercritical carbon dioxide (scCO₂), offer another innovative approach. libretexts.orgacs.org A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. scimed.co.uk scCO₂ is non-toxic, non-flammable, inexpensive, and environmentally benign. acs.org It is an excellent solvent for nonpolar compounds and can be completely removed from the product by simple depressurization, eliminating the need for solvent waste disposal. libretexts.org While specific examples for the bromination of this compound in scCO₂ are not prevalent, the medium has been successfully used for various catalytic reactions, including hydrogenations and oxidations, demonstrating its potential for enhancing reaction rates and simplifying product separation in aromatic synthesis. numberanalytics.com

The following table highlights different alternative solvents and reaction media for aromatic bromination.

| Solvent/Medium | Catalyst/Reagent System | Substrate Example | Key Features | Reference(s) |

| Ionic Liquids | CuBr₂ | Aniline derivatives | High regioselectivity; Mild conditions; Safer than traditional methods. | beilstein-journals.org |

| Ionic Liquids | Tribromide-based ILs | Alkenes, Aromatic compounds | Acts as bromine carrier; Solvent-free potential; Recyclable. | thieme-connect.com |

| Water | CaBr₂–Br₂ | Phenol derivatives | Room temperature; No metal catalyst needed; Recyclable reagent system. | rsc.org |

| Supercritical CO₂ (scCO₂) | Various (e.g., Rh, Ru complexes) | Alkenes, Nitrobenzene | Environmentally benign; Easy product separation; Enhanced reaction rates. | libretexts.orgnumberanalytics.com |

| Solvent-Free | Al₂O₃ / NBS | Aromatic compounds | Reduced waste; Rapid reaction; Simple workup. | researchgate.net |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Ethyl 1 Methoxybenzene Transformations

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is the primary site of reactivity for a variety of transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAc) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. youtube.comyoutube.com This reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. youtube.com

In the case of 4-bromo-2-ethyl-1-methoxybenzene, the presence of electron-donating methoxy (B1213986) and ethyl groups deactivates the ring towards traditional SNAr reactions. However, under forcing conditions or with exceptionally strong nucleophiles, substitution may occur. Another pathway for nucleophilic substitution on an unactivated aryl halide is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.comlibretexts.org This mechanism is favored by very strong bases, such as sodium amide. libretexts.org

The reactivity of aryl halides in SNAr reactions is often counterintuitive, with fluoride (B91410) being the best leaving group, followed by chloride, bromide, and iodide. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more polarized carbon-halogen bond. youtube.comyoutube.com

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Organometallic coupling reactions are powerful tools for the construction of carbon-carbon bonds, and aryl halides like this compound are common substrates for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organohalide or triflate. nih.govlibretexts.org This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

A variety of palladium catalysts and ligands can be employed, and the choice often depends on the specific substrates being coupled. nih.govgoogle.com The reaction is typically carried out in the presence of a base. libretexts.org Anhydrous conditions, sometimes with additives like trimethyl borate, can be beneficial for challenging substrates, such as certain heteroaromatics, by preventing hydrolysis of the boronic ester and mitigating catalyst deactivation. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7, TBAB, KOH, H₂O | 4-Acetylbiphenyl | 94 | arkat-usa.org |

| 2-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | Ortho-substituted anilines | Good to excellent | nih.govrsc.org |

| Aryl Bromides | Various boronic acids | PdNPs/TMC | Biaryls | Good to excellent | rsc.org |

| Boronic Acids | DABSO | Pd(OAc)₂ | Sulfinates | - | nih.gov |

Note: This table presents generalized examples and not specific reactions of this compound due to a lack of specific literature data.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of carbon-carbon bonds between sp, sp², and sp³ hybridized carbon atoms. wikipedia.org Palladium catalysts generally provide higher yields and better functional group tolerance. wikipedia.org

The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. A key advantage of the Negishi coupling is the high reactivity of organozinc reagents. However, these reagents are also sensitive to air and moisture, which can be a drawback, particularly in industrial applications. wikipedia.org

Table 2: Examples of Negishi Cross-Coupling Reactions

| Organic Halide | Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Chlorides, Bromides, and Triflates | In situ generated Zinc Reagents | Palladium Complex | Cross-coupled products | - | organic-chemistry.org |

| 2-Bromopyridine | Organozinc reagent | Tetrakis(triphenylphosphine)palladium(0) | 2,2'-Bipyridines | - | wikipedia.org |

| Halogenated Tryptophans | Alkyl Iodides | Palladium Catalyst | Alkylated Tryptophans | - | d-nb.info |

| Diphenyl Zinc | Benzyl Bromide | Iron-phosphine complex | Diphenylmethane | - | scispace.com |

Note: This table presents generalized examples and not specific reactions of this compound due to a lack of specific literature data.

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. wikipedia.orgorganic-chemistry.org It utilizes a Grignard reagent (organomagnesium halide) and an organic halide, with a nickel or palladium catalyst. wikipedia.org This method is economically advantageous as Grignard reagents are readily available. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org

The reaction scope includes the coupling of aryl, vinyl, and alkyl groups. wikipedia.org Iron-based catalysts have also been explored for Kumada-type couplings, offering a more cost-effective and environmentally friendly alternative to palladium and nickel. rsc.orgorganic-chemistry.org

Table 3: Examples of Kumada Cross-Coupling Reactions

| Organic Halide | Grignard Reagent | Catalyst | Product | Application | Reference |

|---|---|---|---|---|---|

| Aryl or Vinyl Halides | Aryl or Vinyl Grignard Reagents | Nickel or Palladium complexes | Biaryl or Styrene derivatives | General Synthesis | wikipedia.org |

| Racemic α-Bromoketones | Aryl Grignard Reagents | Nickel/Bis(oxazoline) | α-Arylketones | Asymmetric Synthesis | mit.edu |

| Alkyl Halides | Alkylmagnesium Reagents | Fe-NHC complex | Alkanes | C(sp³)–C(sp³) bond formation | rsc.org |

| Aryl Halides | Aryl Grignard Reagents | N-Heterocyclic Carbene-Based Nickel Complexes | Unsymmetrical biaryls | Synthesis of Biaryls | organic-chemistry.org |

Note: This table presents generalized examples and not specific reactions of this compound due to a lack of specific literature data.

The classic Ullmann reaction is a copper-catalyzed homocoupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.orgnih.gov The reaction typically requires high temperatures, although milder conditions have been developed. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

Ullmann-type reactions also encompass copper-catalyzed nucleophilic aromatic substitutions with various nucleophiles. organic-chemistry.org While the traditional Ullmann reaction produces symmetrical biaryls, variations have been developed for the synthesis of asymmetrical biaryls. organic-chemistry.org More recently, other catalytic systems, including palladium and gold nanoparticles, have been employed for Ullmann-type homocoupling reactions. nih.gov

On surfaces like Cu(111), the Ullmann coupling can be visualized at the molecular level, showing the formation of ordered organometallic intermediates before the final biaryl product is formed. nsf.gov

Table 4: Examples of Ullmann Coupling Reactions

| Aryl Halide | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Iodides | Copper | High Temperature | Symmetrical Biaryl | nih.gov |

| Aryl Halides | Immobilized Copper(II) | - | Symmetrical Biaryl | organic-chemistry.org |

| Aryl Bromides | CuO with BCO ligand | Microwave, Water | N-Aryl Amines | thieme-connect.de |

| Aryl Halides | Pd⁰-PDA/Fe₃O₄ | - | Symmetrical Biaryl | nih.gov |

Note: This table presents generalized examples and not specific reactions of this compound due to a lack of specific literature data.

Other Transition Metal-Catalyzed Transformations

Beyond the more common cross-coupling reactions, the bromine atom on the aromatic ring of this compound is amenable to a range of other transition metal-catalyzed transformations. These reactions are pivotal for introducing diverse functional groups, significantly expanding the synthetic utility of this scaffold.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding an arylethyne. The reaction typically proceeds under mild conditions, often at room temperature, using a base such as an amine (which can also serve as the solvent). sigmaaldrich.com For this compound, this transformation would lead to the synthesis of 2-ethyl-1-methoxy-4-(alkynyl)benzenes, which are valuable precursors for various heterocyclic and polycyclic aromatic compounds.

Heck Reaction: The palladium-catalyzed Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful tool for constructing carbon-carbon bonds and typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. The reaction of this compound with various alkenes would produce substituted styrenes, which are important monomers and intermediates in polymer and materials science.

Stille Coupling: This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organotin reagent. The Stille coupling is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. nih.gov This method allows for the introduction of various alkyl, vinyl, aryl, and other organic moieties at the 4-position of the 2-ethyl-1-methoxybenzene core.

Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling utilizes a palladium catalyst to join the aryl bromide with an organoboron compound, typically a boronic acid or ester. These reactions are valued for their mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts. nist.gov The coupling of this compound with different boronic acids provides a direct route to biaryl compounds and other substituted aromatics.

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation. This reaction typically involves a palladium catalyst and a cyanide source, such as potassium ferrocyanide. ontosight.ai The resulting 2-ethyl-4-cyano-1-methoxybenzene is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles.

Formation of Carbon-Heteroatom Bonds (e.g., Amination, Etherification, Thiolation)

The formation of carbon-heteroatom bonds at the aromatic ring is a cornerstone of modern organic synthesis, enabling the construction of key structural motifs found in pharmaceuticals, agrochemicals, and materials.

Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions. The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of these transformations. The reaction of this compound with various amines would yield N-substituted 2-ethyl-4-methoxyanilines, which are important pharmacophores.

Etherification: The Ullmann condensation, a classical copper-catalyzed reaction, provides a route for the formation of diaryl ethers. While historically requiring harsh reaction conditions, modern modifications have made this transformation more practical. For this compound, reaction with a phenol (B47542) in the presence of a copper catalyst would lead to the formation of a diaryl ether, a common substructure in natural products and polymers.

Thiolation: The introduction of a sulfur-containing moiety can be achieved through palladium-catalyzed thiolation. This reaction typically involves the coupling of the aryl bromide with a thiol in the presence of a palladium catalyst and a base. This provides access to aryl thioethers, which are valuable intermediates in organic synthesis and have applications in materials science.

Reactions Involving the Methoxy Group

The methoxy group, while generally stable, can be selectively cleaved to reveal a highly versatile phenolic hydroxyl group.

Demethylation Reactions to Yield Phenolic Derivatives

The conversion of the methoxy group in this compound to a hydroxyl group yields 4-Bromo-2-ethylphenol. sigmaaldrich.comuni.lunih.gov This transformation is critical as phenols are precursors to a vast array of compounds and are themselves important in various applications. Several reagents are commonly employed for the demethylation of aryl methyl ethers. epa.gov

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are classical reagents for ether cleavage. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group.

Lewis acids are also highly effective for demethylation. Boron tribromide (BBr₃) is a particularly powerful and widely used reagent for cleaving aryl methyl ethers, often providing high yields under relatively mild conditions. Other Lewis acids like aluminum chloride (AlCl₃) can also be utilized.

Nucleophilic reagents, such as thiolates (e.g., sodium ethanethiolate), can also effect demethylation through an Sₙ2-type displacement of the methyl group.

| Reagent | Conditions | Product |

| HBr | Acetic acid, reflux | 4-Bromo-2-ethylphenol |

| BBr₃ | Dichloromethane, 0 °C to rt | 4-Bromo-2-ethylphenol |

| Sodium ethanethiolate | DMF, reflux | 4-Bromo-2-ethylphenol |

Mechanistic Aspects of Ether Cleavage

The mechanism of ether cleavage is highly dependent on the reagent and the structure of the ether.

With strong acids like HBr, the reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. For an aryl methyl ether, the subsequent step is typically an Sₙ2 attack by the bromide ion on the less sterically hindered methyl group. This results in the formation of methyl bromide and the corresponding phenol. An Sₙ1 mechanism is generally disfavored as it would require the formation of an unstable phenyl cation.

When a Lewis acid such as BBr₃ is used, the reaction begins with the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. This is followed by the intramolecular or intermolecular delivery of a bromide ion to the methyl group, leading to the cleavage of the carbon-oxygen bond and the formation of a bromoborane-phenol complex. Subsequent workup with water liberates the free phenol.

Reactions Involving the Ethyl Group

The ethyl group attached to the aromatic ring also presents opportunities for functionalization, allowing for the modification of the alkyl side chain.

Functionalization of the Alkyl Side Chain

Benzylic Halogenation: The benzylic position of the ethyl group (the carbon atom directly attached to the benzene (B151609) ring) is susceptible to free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN), a bromine atom can be selectively introduced at the benzylic carbon. This reaction proceeds via a resonance-stabilized benzylic radical intermediate. The resulting 1-(4-bromo-2-methoxyphenyl)-1-bromoethane is a valuable intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic position can also be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl group to an acetyl group, yielding 1-(4-bromo-2-methoxyphenyl)ethanone. This transformation provides access to a different class of derivatives with altered electronic and steric properties.

| Reaction | Reagent | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 1-(4-Bromo-2-methoxyphenyl)-1-bromoethane |

| Benzylic Oxidation | Potassium permanganate (KMnO₄) | 1-(4-Bromo-2-methoxyphenyl)ethanone |

Oxidative and Reductive Transformations

Oxidative transformations of this compound are expected to be challenging due to the presence of the deactivating bromo and moderately activating methoxy and ethyl groups. Strong oxidizing agents would likely lead to the degradation of the aromatic ring or side-chain oxidation of the ethyl group.

Reductive transformations, on the other hand, offer more selective outcomes. The bromo substituent is susceptible to reductive dehalogenation. Catalytic hydrogenation is a common method for the reduction of aryl halides. researchwithrutgers.comorganic-chemistry.orgcolab.wsresearchgate.net For instance, the reduction of aryl bromides can be achieved using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.org The reaction proceeds under neutral conditions, and bromides are generally reduced more readily than chlorides. organic-chemistry.orgcolab.ws This selectivity allows for the removal of the bromo group while leaving other functional groups, such as nitro, cyano, or keto groups, intact. organic-chemistry.orgcolab.ws The general conditions for such a transformation are presented in the table below.

Table 1: General Conditions for Reductive Dehalogenation of Aryl Bromides

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Ethanol, Methanol, or Ethyl Acetate | Room Temperature | 1-4 atm |

This table presents generalized conditions for the reductive dehalogenation of aryl bromides based on common laboratory practices.

The mechanism of catalytic hydrogenation involves the oxidative addition of the aryl bromide to the palladium surface, followed by reaction with hydrogen and subsequent reductive elimination of the arene and hydrogen bromide.

Further Electrophilic Aromatic Substitution on this compound

The benzene ring of this compound is susceptible to further electrophilic aromatic substitution (EAS) reactions. The position of the incoming electrophile is directed by the existing substituents.

Influence of Substituent Effects on Reactivity and Orientation

The directing effects of the substituents on the aromatic ring determine the regioselectivity of further electrophilic attack. The methoxy group (-OCH₃) is a strong activating group and a powerful ortho, para-director due to its ability to donate electron density to the ring via resonance. The ethyl group (-CH₂CH₃) is a weakly activating group and also an ortho, para-director through an inductive effect. The bromo group (-Br) is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

In this compound, the positions for electrophilic attack are C3, C5, and C6. The directing effects of the substituents are summarized in the table below.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Methoxy (-OCH₃) | C1 | Activating | Ortho, Para |

| Ethyl (-CH₂CH₃) | C2 | Activating | Ortho, Para |

| Bromo (-Br) | C4 | Deactivating | Ortho, Para |

This table summarizes the general influence of each substituent on electrophilic aromatic substitution.

The powerful activating and directing effect of the methoxy group will be the dominant factor in determining the position of the incoming electrophile. The ethyl group will reinforce this directing effect. The deactivating bromo group will have a lesser influence on the orientation. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxy group that are not already substituted. In this case, the primary sites for electrophilic attack would be the C5 and C3 positions, which are ortho to the methoxy group. Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at the C6 position.

Detailed Mechanistic Studies of Aromatic Substitution

The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway observed for other substituted benzenes. organic-chemistry.org

Formation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (E⁺). For example, in nitration, the nitronium ion (NO₂⁺) is formed from nitric acid and sulfuric acid. masterorganicchemistry.com In halogenation, a Lewis acid catalyst like FeBr₃ activates the halogen molecule. nih.gov In sulfonation, sulfur trioxide (SO₃) or protonated sulfur trioxide acts as the electrophile. chemistrysteps.com

Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of this compound attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring, with significant contributions from resonance structures where the charge is on the carbons bearing the activating methoxy and ethyl groups.

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the ring and yields the substituted product.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromo 2 Ethyl 1 Methoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Bromo-2-ethyl-1-methoxybenzene.

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic protons typically appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The ethyl group protons give rise to a characteristic quartet and triplet pattern, while the methoxy (B1213986) protons appear as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the aromatic carbons are influenced by the substituents (bromo, ethyl, and methoxy groups). For instance, carbons attached to the electronegative bromine and oxygen atoms are shifted to a lower field. In the case of 1-bromo-4-ethylbenzene, the alkyl carbons of the ethyl group are observed at a much higher field compared to the benzene carbons. chegg.com

¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a powerful technique for characterizing fluorinated derivatives. The fluorine nucleus is highly sensitive in NMR, and the chemical shifts and coupling constants provide valuable structural insights.

Detailed ¹H and ¹³C NMR Data for Related Compounds:

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 1-Bromo-4-butoxybenzene | 7.26 (d, J = 9.2 Hz, 2H), 6.68 (d, J = 9.2 Hz, 2H), 3.82 (t, J = 6.4 Hz, 2H), 1.70-1.61 (m, 2H), 1.44-1.34 (m, 2H), 0.88 (t, J = 7.4 Hz, 3H) | 158.3, 132.2, 116.3, 112.6, 67.9, 31.3, 19.3, 13.9 |

| 4-Bromoethylbenzene | A: 7.364, B: 7.031, C: 2.563, D: 1.189 | Data not available |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (215.09 g/mol ). nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern provides valuable information about the structure of the molecule. For instance, in the mass spectrum of the related compound 1-(2-Bromoethyl)-4-methoxybenzene, the molecular weight is also 215.087. nist.govnist.gov For 1-ethyl-4-methoxybenzene, an appearance energy of 10.8 ± 0.1 eV is reported for the C₈H₉O⁺ ion. nist.gov The mass spectra of brominated phenethylamines, such as Nexus (4-bromo-2,5-dimethoxyphenethylamine), show fragment ions consistent with amine-dominated reactions. psu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. For example, the IR spectrum of 1-bromo-2-ethylbenzene (B162476) shows distinct peaks in a solution of CCl₄ and CS₂. nist.gov For 4-Bromo-1-methoxy-2-methylbenzene, an ATR-IR spectrum can be obtained using a Bruker Tensor 27 FT-IR instrument. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 4-bromoethylbenzene is available for analysis. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from a lower energy level to a higher one. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the molecule. For 4-Bromo-1-methoxy-2-methylbenzene, UV-VIS spectra are available for analysis. nih.gov Aromatic compounds generally exhibit characteristic absorption bands in the UV region. A database of UV/Vis spectra for various aromatic substances is available for reference. science-softcon.de

Chromatographic Methods (GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound. For example, a GC-MS method has been developed for the analysis of regioisomeric substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. researchgate.net The analysis of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (Nexus) and its synthetic precursors by GC-MS can be complicated by on-column reactions. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): LC-MS and HPLC are versatile techniques for the separation and analysis of a wide range of compounds. For instance, 1-Bromo-4-methoxybenzene can be analyzed by reverse-phase HPLC. sielc.com LC-MS has been used in the analysis of metabolites of 4-bromo-2,5-dimethoxyphenethylamine. researchgate.net

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Ethyl 1 Methoxybenzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of the electronic structure and energetics of 4-bromo-2-ethyl-1-methoxybenzene. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules of this size.

Conformational Analysis and Stereoisomer Stability

The presence of the methoxy (B1213986) and ethyl groups on the benzene (B151609) ring introduces conformational flexibility in this compound. The primary focus of conformational analysis for this molecule is the rotation of the methoxy and ethyl groups relative to the plane of the benzene ring.

The orientation of the methoxy group is of particular interest. In anisole (B1667542) (methoxybenzene), the methoxy group is known to have a low rotational barrier. However, the presence of an ortho-ethyl group in this compound introduces significant steric hindrance. numberanalytics.comnih.gov This steric clash is expected to influence the preferred dihedral angle of the C-C-O-C bond of the methoxy group. DFT calculations can be employed to map the potential energy surface as a function of this dihedral angle. It is predicted that the most stable conformer will have the methyl group of the methoxy moiety pointing away from the ethyl group to minimize steric repulsion. A second, less stable conformer where the methyl group is oriented towards the ethyl group would also exist. The energy difference between these conformers and the rotational barrier can be quantified. rsc.orgmdpi.com

Similarly, the rotation of the ethyl group around the C(aryl)-C(alkyl) bond will also have distinct energy minima. The ethyl group will likely adopt a conformation that minimizes its interaction with the methoxy group and the peri-hydrogen atom.

A hypothetical summary of a DFT study on the conformational analysis of this compound is presented in the table below. The calculations would likely be performed at a reputable level of theory, such as B3LYP/6-311++G(d,p), to accurately capture both electronic and steric effects. ekb.egmdpi.com

| Conformer | Description | Predicted Dihedral Angle (C1-C2-O-CH3) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|---|

| A | Methyl of methoxy group oriented away from the ethyl group | ~180° | 0.00 | ~5-8 |

| B | Methyl of methoxy group oriented towards the ethyl group | ~0° | ~2-4 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and spatial distributions of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO and LUMO are primarily composed of the π-orbitals of the benzene ring, with significant contributions from the substituents. The methoxy group is a strong π-donating group, which raises the energy of the HOMO, making the ring more susceptible to electrophilic attack. Conversely, the bromine atom is an inductively withdrawing but π-donating group, and it tends to lower the energy of both the HOMO and LUMO. libretexts.orgmasterorganicchemistry.com The ethyl group is a weak electron-donating group.

A hypothetical FMO analysis for this compound, based on DFT calculations, is summarized in the following table.

| Orbital | Predicted Energy (eV) | Primary Atomic Orbital Contributions | Implication for Reactivity |

|---|---|---|---|

| HOMO | ~ -8.5 | π-orbitals of the benzene ring, p-orbitals of the oxygen and bromine atoms. Highest density at C5 and C3. | Site of electrophilic attack. |

| LUMO | ~ -0.5 | π*-orbitals of the benzene ring. Significant contribution from the C-Br antibonding orbital. | Site of nucleophilic attack and electron acceptance. |

| HOMO-LUMO Gap | ~ 8.0 eV | - | Indicates moderate chemical reactivity. |

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition states of chemical reactions. For this compound, a relevant reaction to study would be a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is a common method for forming C-C bonds with aryl bromides. nih.govacs.org

Using DFT, one can model the key steps of the catalytic cycle: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst. By locating the transition state for each step, the activation energies can be calculated, and the rate-determining step of the reaction can be identified. nih.gov

For this compound, the steric hindrance from the ortho-ethyl group could influence the rate of oxidative addition. Computational modeling can quantify this effect by comparing the activation energy to that of a less hindered substrate, such as 4-bromoanisole.

The table below presents hypothetical activation energies for the key transition states in a Suzuki-Miyaura coupling reaction involving this compound, as would be determined by DFT calculations.

| Reaction Step | Transition State | Hypothetical Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| Oxidative Addition | TSOA | 15-20 | Breaking of the C-Br bond and formation of Pd-C and Pd-Br bonds. |

| Transmetalation | TSTM | 10-15 | Transfer of the organic group from the boron atom to the palladium center. |

| Reductive Elimination | TSRE | 5-10 | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a condensed phase, such as in solution. choderalab.orgnih.gov An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms over time.

Such simulations can reveal how the solvent organizes around the solute molecule. For example, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the oxygen atom of the methoxy group. The simulations can quantify the strength and lifetime of these interactions. The hydrophobic ethyl group and the aromatic ring would also influence the local water structure. choderalab.org

MD simulations are also crucial for studying how solvation affects the conformational preferences of this compound. The relative energies of the conformers identified through quantum chemical calculations can be different in solution compared to the gas phase. MD simulations can provide a Boltzmann-weighted distribution of conformers in a given solvent. nih.gov

A typical setup for an MD simulation of this compound is outlined in the table below.

| Simulation Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | GAFF (General Amber Force Field) or similar | Describes the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E for water | Represents the solvent molecules. |

| Ensemble | NPT (isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Simulation Time | 100 ns or more | To ensure adequate sampling of conformational space and solvent dynamics. |

| Data to be Extracted | Radial Distribution Functions, Hydrogen Bond Analysis, Conformational Dihedral Distributions | To characterize intermolecular interactions and solvation structure. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Research

QSAR and QSPR models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. mdpi.comnih.govnih.gov These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property.

For this compound, a QSAR model could be developed to predict its potential toxicity. mdpi.comljmu.ac.uk A dataset of related halogenated and/or ether-containing aromatic compounds with known toxicity data would be compiled. For each compound, a variety of molecular descriptors would be calculated, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. A statistical method, such as multiple linear regression, would then be used to build a model that correlates these descriptors with toxicity.

Similarly, a QSPR model could be developed to predict a physicochemical property like chromatographic retention time. nih.govmdpi.comnih.govresearchgate.netiaea.org This would be particularly useful in analytical chemistry for predicting the elution behavior of this and related compounds.

The table below outlines a hypothetical QSAR model for predicting the toxicity (e.g., as -log(LC50)) of a series of substituted bromoanisoles.

| Model Component | Description | Example |

|---|---|---|

| Dependent Variable | The property to be predicted. | Toxicity (-log(LC50)) |

| Independent Variables (Descriptors) | Calculated molecular properties. | logP, LUMO energy, Molecular Weight |

| Hypothetical QSAR Equation | The mathematical model. | -log(LC50) = c0 + c1(logP) + c2(LUMO) + c3(MW) |

| Statistical Parameters | Measures of the model's quality. | R2 (coefficient of determination), Q2 (cross-validated R2) |

Applications of 4 Bromo 2 Ethyl 1 Methoxybenzene in the Synthesis of Complex Molecules

A Versatile Building Block in Medicinal Chemistry Research

The inherent reactivity of 4-Bromo-2-ethyl-1-methoxybenzene, combined with its specific substitution pattern, makes it a compound of significant interest in medicinal chemistry. The presence of a bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the assembly of complex pharmaceutical agents. The methoxy (B1213986) and ethyl groups, on the other hand, influence the molecule's steric and electronic properties, which can be crucial for molecular recognition and binding affinity to biological targets.

A notable application of this compound is its identification as a relevant chemical entity in the development of novel histone demethylase inhibitors. google.com A recent patent application has listed this compound in connection with new inhibitors of histone demethylases, highlighting its potential role in the synthesis of epigenetic modulators for therapeutic purposes. google.com While the patent does not provide explicit synthetic schemes involving this specific starting material, its inclusion underscores its importance in the design and synthesis of new drug candidates in this cutting-edge area of research.

The strategic positioning of the bromo, ethyl, and methoxy groups on the benzene (B151609) ring offers a scaffold that can be methodically elaborated. The bromine atom serves as a handle for introducing further complexity, the methoxy group can be a key interaction point or can be demethylated to a phenol (B47542) for further functionalization, and the ethyl group can provide necessary lipophilicity or steric bulk to optimize the pharmacological profile of a lead compound.

A Precursor in the Synthesis of Biologically Active Scaffolds

The utility of this compound extends to its role as a precursor for a diverse range of biologically active scaffolds, including heterocyclic systems and analogues of natural products. The bromo-substituted aromatic core is a common starting point for the construction of fused ring systems and other complex heterocyclic structures that are prevalent in many approved drugs and biologically active natural products.

The reactivity of the bromine atom allows for its conversion into other functional groups, such as boronic acids or organozinc reagents, which are versatile intermediates for carbon-carbon and carbon-heteroatom bond formation. These transformations are key steps in the synthesis of a wide array of heterocyclic scaffolds. For instance, through palladium-catalyzed amination or etherification reactions, the bromo-substituent can be replaced to form nitrogen- or oxygen-containing heterocycles.

While specific examples detailing the conversion of this compound into complex natural product analogues are not extensively documented in publicly available literature, the known reactivity patterns of similarly substituted bromoarenes strongly suggest its potential in this domain. The tailored substitution of this starting material provides a unique entry point for synthetic routes targeting specific natural product families or their designed analogues with improved properties.

An Intermediate in the Production of Specialty Chemicals and Functional Materials

Beyond the pharmaceutical realm, this compound serves as a valuable intermediate in the synthesis of specialty chemicals and functional materials. The ability to undergo a variety of chemical transformations makes it a suitable precursor for creating molecules with specific electronic, optical, or material properties.

The bromine atom can be readily displaced or utilized in coupling reactions to build larger conjugated systems, which are often the core of organic electronic materials such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The methoxy and ethyl groups can be used to fine-tune the solubility, processability, and solid-state packing of these materials, which are critical parameters for device performance.

While direct public-domain research on the application of this compound in functional materials is not abundant, its structural motifs are found in various advanced materials. Its role as a specialty chemical intermediate is recognized by chemical suppliers who list it for research and development purposes in this sector. The versatility of this compound suggests its potential application in the synthesis of liquid crystals, advanced polymers, and other functional materials where precise control over molecular architecture is paramount.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Bromo 2 Ethyl 1 Methoxybenzene Analogues

Systematic Structural Modifications and Their Impact on Chemical and Biological Properties

The core structure of 4-Bromo-2-ethyl-1-methoxybenzene presents multiple avenues for systematic modification to explore the resulting impact on its physicochemical and biological properties. These modifications can be broadly categorized into alterations of the substituents at the 1, 2, and 4 positions of the benzene (B151609) ring.

Modification of the Bromine Atom (Position 4): The bromine atom is a heavy halogen with moderate electronegativity and lipophilicity. Replacing it with other halogens (Fluorine, Chlorine, Iodine) would systematically alter the electronic and steric nature of this position. For instance, substitution with a highly electronegative fluorine atom could enhance metabolic stability and binding interactions through hydrogen bonding, while a larger iodine atom could introduce favorable van der Waals interactions and potentially act as a leaving group in certain reactions.

Modification of the Ethyl Group (Position 2): The ethyl group provides a certain steric bulk and lipophilicity. Varying the length and branching of this alkyl chain would directly modulate these properties. For example, replacing the ethyl group with a smaller methyl group would reduce steric hindrance, potentially allowing for better access to a biological target's binding pocket. Conversely, introducing larger or more complex groups like isopropyl or tert-butyl would increase steric bulk, which could either enhance or diminish activity depending on the topology of the target.

Modification of the Methoxy (B1213986) Group (Position 1): The methoxy group is a key hydrogen bond acceptor and influences the electron density of the benzene ring through its electron-donating mesomeric effect. Demethylation to a hydroxyl group would introduce a hydrogen bond donor, drastically altering the molecule's polarity and potential interactions. Alternatively, increasing the length of the alkoxy chain (e.g., ethoxy, propoxy) would enhance lipophilicity.

The following table outlines potential modifications and their predicted impact on key properties:

| Modification Site | Original Group | Modified Group | Predicted Impact on Properties |

| Position 4 | Bromo | Fluoro, Chloro, Iodo | Altered electronegativity, lipophilicity, and potential for halogen bonding. |

| Position 2 | Ethyl | Methyl, Isopropyl, Cyclopropyl | Modulated steric bulk and lipophilicity, influencing binding affinity and selectivity. |

| Position 1 | Methoxy | Hydroxy, Ethoxy, Trifluoromethoxy | Changed polarity, hydrogen bonding capacity, and metabolic stability. |

While specific biological activity data for analogues of this compound is not extensively available in the public domain, studies on related bromoanisole derivatives suggest that such modifications can significantly influence their utility as intermediates in the synthesis of pharmaceuticals and other functional materials.

Application of Molecular Docking and Pharmacophore Modeling in Investigating Biological Target Interactions

In the absence of extensive empirical data, computational techniques like molecular docking and pharmacophore modeling serve as powerful tools to predict the biological potential of this compound analogues.

Molecular Docking: This technique allows for the prediction of the preferred binding orientation of a ligand within the active site of a biological target, such as an enzyme or a receptor. For instance, if a target protein with a known three-dimensional structure is identified, molecular docking could be used to simulate the interaction of various analogues of this compound. The docking scores and predicted binding poses can help in prioritizing which analogues to synthesize and test experimentally. Key interactions that could be assessed include hydrogen bonds involving the methoxy group, halogen bonds from the bromine atom, and hydrophobic interactions of the ethyl group and the benzene ring.

Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features that a molecule must possess to bind to a specific biological target. Based on a set of known active compounds (even if structurally distinct from this compound but acting on the same target), a pharmacophore model can be generated. This model, typically consisting of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, can then be used to virtually screen libraries of this compound analogues to identify those that fit the model and are therefore more likely to be active.

A hypothetical pharmacophore model for a kinase inhibitor, for example, might include a hydrogen bond acceptor feature aligning with the methoxy group of our scaffold, a hydrophobic feature corresponding to the ethyl group, and another feature for the aromatic ring.

Correlation of Electronic and Steric Effects with Observed Activities and Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and the biological activity or a specific property of a series of compounds. For analogues of this compound, QSAR models could be developed to predict their activity based on various electronic and steric descriptors.

Electronic Effects: The electronic properties of the substituents on the benzene ring play a crucial role in determining the molecule's reactivity and its ability to interact with biological targets. Key electronic descriptors include:

Hammett constants (σ): These quantify the electron-donating or electron-withdrawing nature of a substituent. For example, replacing the bromine atom with more electronegative groups would increase the Hammett constant of that position.

Steric Effects: The size and shape of the molecule, governed by its substituents, are critical for its ability to fit into a binding site. Important steric descriptors include:

Taft steric parameters (Es): These quantify the steric bulk of a substituent.

Molar refractivity (MR): This descriptor is related to the volume of the substituent and its polarizability.

Topological indices: These numerical descriptors are derived from the molecular graph and encode information about the size, shape, and branching of the molecule.

A hypothetical QSAR study on a series of 4-Bromo-2-alkyl-1-methoxybenzene analogues might reveal that an optimal balance of lipophilicity (logP) and a specific steric bulk at the 2-position is required for maximum biological activity. Such a study would involve synthesizing a range of analogues, measuring their biological activity, calculating the relevant descriptors, and then using statistical methods to derive a predictive model.

Emerging Research Directions and Future Perspectives in 4 Bromo 2 Ethyl 1 Methoxybenzene Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The transformation of 4-Bromo-2-ethyl-1-methoxybenzene and related aryl bromides heavily relies on transition-metal catalysis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The development of novel catalytic systems is paramount for improving reaction efficiency, reducing costs, and achieving high selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental tools for functionalizing aryl halides. thieme-connect.comscielo.brarkat-usa.org Research is focused on designing highly active catalysts that can operate under milder conditions and with lower catalyst loadings. For instance, palladium complexes with sophisticated phosphine (B1218219) ligands have been developed to improve the efficiency of Suzuki-Miyaura couplings of bromoanisoles. arkat-usa.org A significant advancement is the development of copper- and amine-free conditions for Sonogashira couplings, which circumvents the formation of undesirable alkyne homocoupling byproducts and avoids the use of noxious amine solvents. acs.org

Nickel-based catalysts have emerged as a more cost-effective and potent alternative to palladium for certain transformations. thieme-connect.com They have shown remarkable activity in the cross-electrophile coupling of aryl bromides with alkyl halides, a challenging reaction due to competing side reactions. acs.org Dual catalytic systems, combining a nickel catalyst to activate the aryl halide with a cobalt co-catalyst to activate an alkyl electrophile, have proven to be exceptionally versatile, enabling the coupling of a wide range of functionalized substrates. chemrxiv.org Iron-catalyzed systems are also gaining traction as an even more economical and environmentally benign option for mediating cross-coupling reactions with organomagnesium reagents. acgpubs.org

These advanced catalytic systems allow for the precise and efficient modification of bromoanisole scaffolds, paving the way for the streamlined synthesis of complex molecular architectures.

Table 1: Comparison of Catalytic Systems for Cross-Coupling of Bromoanisole Derivatives

| Reaction Type | Catalyst System | Key Advantages | Relevant Substrates |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2 / PPh3 | Well-established, high yields, good functional group tolerance. scielo.br | Arylboronic acids, (E)-bromostilbene. scielo.br |

| Sonogashira Coupling | PdCl2(PPh3)2 / TBAF | Copper- and amine-free, prevents alkyne homocoupling. acs.org | Terminal alkynes, 1-bromo-4-methoxybenzene. acs.org |

| Heck Coupling | Benzimidazole-oxime-Pd(II) complex | Phosphine-free, operates in aqueous media. arkat-usa.org | Styrene, 4-bromoanisole. arkat-usa.org |

| Cross-Electrophile Coupling | (dtbbpy)NiBr2 / Co(Pc) | Dual catalysis enables coupling of two different electrophiles. chemrxiv.orgnih.gov | Aryl bromides, alkyl bromides. chemrxiv.orgnih.gov |

| Grignard Cross-Coupling | FeF3 / SIPr | Economical, environmentally benign metal catalyst. acgpubs.org | Alkylmagnesium halides, 1-chloro-2-methoxybenzene. acgpubs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial-scale production presents significant challenges, including safety, reproducibility, and efficiency. Flow chemistry and automated synthesis are transformative technologies that address these challenges, enabling the scalable and streamlined production of fine chemicals derived from precursors like this compound.

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This enhanced control leads to higher yields, improved selectivity, and safer operation, particularly for highly exothermic or hazardous reactions. researchgate.net For instance, flow systems have been successfully employed for the synthesis of various substituted heterocycles, demonstrating significant rate enhancements and increased productivity compared to batch processes. mdpi.com The use of packed-bed reactors or microreactors can accelerate biphasic reactions and allow for the safe handling of reactive intermediates, making the technology ideal for the multi-step synthesis of complex molecules from bromoanisole building blocks. researchgate.netresearchgate.net

Automated synthesis platforms further revolutionize the production process by integrating robotics and software to perform multi-step syntheses with minimal human intervention. healylab.comfu-berlin.de Systems like the Synple automated synthesizer use pre-filled reagent cartridges to perform a wide range of reactions, including Suzuki couplings of aryl halides, followed by automated workup and purification. sigmaaldrich.comsynplechem.com These platforms are invaluable for creating libraries of chemical compounds for drug discovery and materials science research, allowing for rapid iteration and optimization of molecular properties. synplechem.com By combining the precise control of flow chemistry with the high-throughput capabilities of automated platforms, researchers can significantly accelerate the discovery-to-production pipeline for novel functional molecules derived from this compound.

Exploration of Photoredox Catalysis and Electrosynthesis in Functionalization

In the quest for more sustainable chemical manufacturing, photoredox catalysis and electrosynthesis have emerged as powerful green chemistry tools. These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh reagents.